molecular formula C10H11BrN2O B8541462 3-(2-bromoethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine

3-(2-bromoethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No. B8541462
M. Wt: 255.11 g/mol
InChI Key: OIKPFNDKGCXJGM-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a solution of 2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanol (353 mg, 1.84 mmol) in DCM (5.0 mL), CBr4 (700 mg, 2.11 mmol) was added, then the reaction mixture was cooled to 0° C. and PPh3 (554 mg, 2.11 mmol) was added. After stirring at rt for 2 h the solvent was removed under reduced pressure. Purification was performed by FC (EtOAc/hex 1:9 to 3:7) to yield the title compound as a brown oil, which was stored in the freezer. LC-MS conditions B: tR=0.45 min, [M+H]+=255.03.
Quantity
353 mg
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
554 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]2[C:9]([CH2:12][CH2:13]O)=[CH:10][NH:11][C:6]2=[CH:5][CH:4]=1.C(Br)(Br)(Br)[Br:16].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:16][CH2:13][CH2:12][C:9]1[C:7]2=[N:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=[C:6]2[NH:11][CH:10]=1

Inputs

Step One
Name
Quantity
353 mg
Type
reactant
Smiles
COC1=CC=C2C(=N1)C(=CN2)CCO
Name
Quantity
700 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
554 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at rt for 2 h the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCC1=CNC=2C1=NC(=CC2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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